(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-N-(2-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)amino)-2-oxoethyl)-3-methylpentanamide
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Overview
Description
H-Tyr-Ile-Gly-Ser-Arg-NH2 is a pentapeptide derived from laminin, a protein found in the extracellular matrix. This peptide sequence is known for its role in cell adhesion, migration, and differentiation. It is particularly significant in biological and medical research due to its ability to influence cellular behaviors and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Ile-Gly-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin-bound peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of H-Tyr-Ile-Gly-Ser-Arg-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions and purification steps to produce the peptide in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Ile-Gly-Ser-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Substitution reactions often involve the use of specific amino acid derivatives and coupling agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and functionalities.
Scientific Research Applications
H-Tyr-Ile-Gly-Ser-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The peptide is employed in cell culture studies to promote cell adhesion, migration, and differentiation. It is also used in tissue engineering and regenerative medicine.
Medicine: H-Tyr-Ile-Gly-Ser-Arg-NH2 is investigated for its potential therapeutic applications, including wound healing, cancer treatment, and as a biomaterial for drug delivery systems.
Industry: The peptide is used in the development of biomaterials, coatings, and scaffolds for various biomedical applications.
Mechanism of Action
H-Tyr-Ile-Gly-Ser-Arg-NH2 exerts its effects by interacting with cell surface receptors, such as integrins. These interactions trigger intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide’s ability to mimic the natural extracellular matrix environment makes it a valuable tool for studying cellular behaviors and developing therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Ile-Gly-Ser-Arg-OH: This peptide has a similar sequence but lacks the amide group at the C-terminus.
H-Tyr-Ile-Gly-Ser-Arg-OMe: This analog has a methoxy group at the C-terminus instead of an amide group.
H-Tyr-Ile-Gly-Ser-Arg-OEt: This variant has an ethoxy group at the C-terminus.
Uniqueness
H-Tyr-Ile-Gly-Ser-Arg-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus. This modification enhances its stability and bioactivity, making it particularly effective in promoting cell adhesion and migration. Its ability to interact with integrins and other cell surface receptors distinguishes it from other similar peptides and contributes to its wide range of applications in scientific research and medicine.
Properties
IUPAC Name |
N-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.